[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate, also known as YC-137, is a small molecule that acts as a selective inhibitor of a protein called Bcl-2. Bcl-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting Bcl-2, YC-137 can trigger apoptosis in cancer cells, making it a potential therapeutic agent [].
Bcl-2 normally prevents apoptosis by binding to and inhibiting other proteins that initiate cell death. YC-137 binds to the same pocket on Bcl-2 as these pro-apoptotic proteins, thereby displacing them and allowing them to induce cell death []. This mechanism is thought to be selective for cancer cells, as cancer cells often have higher levels of Bcl-2 compared to healthy cells [].
Due to its ability to induce apoptosis in cancer cells, YC-137 has been investigated as a potential cancer treatment. Studies have shown that YC-137 can effectively kill a variety of cancer cell lines in vitro [, ]. However, more research is needed to determine the effectiveness and safety of YC-137 in humans.
The compound 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate is a complex organic molecule that combines various functional groups, including amine, carbonyl, and ester functionalities. Its structure suggests potential applications in medicinal chemistry due to the presence of a benzothiazole moiety, which is often associated with biological activity.
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The biological activity of this compound is likely influenced by its structural components. Compounds containing benzothiazole derivatives are known for their diverse pharmacological effects, including:
Biological assays are typically employed to evaluate these activities, focusing on dose-response relationships and mechanisms of action.
The synthesis of 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate can involve several steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
The applications of this compound span various fields:
Interaction studies are critical for understanding how this compound behaves in biological systems. These studies typically involve:
Several compounds share structural similarities with 4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzothiazole | Contains a thiazole ring | Anticancer, antimicrobial |
2-Aminobenzothiazole | Amino group on benzothiazole | Antimicrobial, anti-inflammatory |
4-Methylthioaniline | Methylthio group attached to aniline | Antioxidant properties |
Uniqueness: The unique combination of a dioxobenzo structure with a methoxycarbonylamino group distinguishes this compound from others. This specific arrangement may enhance its solubility and bioavailability compared to similar compounds, potentially leading to improved pharmacological profiles.